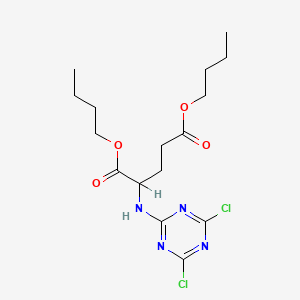
Rofenaid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rofenaid is a veterinary compound primarily used as an antibacterial and anticoccidial agent. It is a combination of sulfadimethoxine and ormetoprim, which are incorporated into feed to prevent and control bacterial infections and coccidiosis in poultry such as chickens, turkeys, ducks, and chukar partridges .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Rofenaid is prepared by combining sulfadimethoxine and ormetoprim in specific proportions. Sulfadimethoxine is synthesized through the sulfonation of 2,4-dimethoxyaniline followed by condensation with 4-aminobenzenesulfonamide. Ormetoprim is synthesized by reacting 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine with formaldehyde and formic acid .
Industrial Production Methods
In industrial settings, this compound is produced by mixing sulfadimethoxine and ormetoprim in a carrier suitable for incorporation into feed. The mixture is then packaged in multiwall paper bags with a protective barrier ply to ensure stability and prevent contamination .
Analyse Chemischer Reaktionen
Types of Reactions
Rofenaid undergoes various chemical reactions, including:
Oxidation: Sulfadimethoxine can be oxidized to form sulfone derivatives.
Reduction: Ormetoprim can undergo reduction to form dihydro derivatives.
Substitution: Both sulfadimethoxine and ormetoprim can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used.
Major Products Formed
Oxidation: Sulfone derivatives of sulfadimethoxine.
Reduction: Dihydro derivatives of ormetoprim.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Rofenaid has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactions of sulfonamides and pyrimidines.
Biology: Investigated for its effects on bacterial growth and coccidiosis in poultry.
Medicine: Studied for its potential use in treating bacterial infections in animals.
Industry: Used in the production of medicated feeds for poultry to prevent and control infections .
Wirkmechanismus
Rofenaid exerts its effects through the combined action of sulfadimethoxine and ormetoprim. Sulfadimethoxine inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid, while ormetoprim inhibits dihydrofolate reductase, preventing the conversion of dihydrofolic acid to tetrahydrofolic acid. This dual inhibition disrupts the synthesis of nucleic acids and proteins, leading to the death of bacterial cells and the prevention of coccidiosis .
Vergleich Mit ähnlichen Verbindungen
Rofenaid is unique due to its combination of sulfadimethoxine and ormetoprim, which provides enhanced broad-spectrum antibacterial activity compared to sulfonamides alone. Similar compounds include:
Sulfamerazine: Another sulfonamide used to treat bacterial infections.
Sulfaquinoxaline: Used to treat coccidiosis in poultry.
Oxytetracycline: A broad-spectrum antibiotic used in veterinary medicine
This compound stands out due to its dual-action mechanism and effectiveness in preventing both bacterial infections and coccidiosis in poultry .
Eigenschaften
CAS-Nummer |
8076-37-7 |
|---|---|
Molekularformel |
C26H32N8O6S |
Molekulargewicht |
584.6 g/mol |
IUPAC-Name |
4-amino-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide;5-[(4,5-dimethoxy-2-methylphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H18N4O2.C12H14N4O4S/c1-8-4-11(19-2)12(20-3)6-9(8)5-10-7-17-14(16)18-13(10)15;1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h4,6-7H,5H2,1-3H3,(H4,15,16,17,18);3-7H,13H2,1-2H3,(H,14,15,16) |
InChI-Schlüssel |
ADIRUHPHKMZNAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC.COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![n-Tert-butyl-6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12812334.png)








